molecular formula C30H42N4O8 B608408 Zetomipzomib CAS No. 1629677-75-3

Zetomipzomib

Cat. No.: B608408
CAS No.: 1629677-75-3
M. Wt: 586.7 g/mol
InChI Key: GHYOCDFICYLMRF-UTIIJYGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zetomipzomib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves:

    Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification and quality control measures.

Chemical Reactions Analysis

Types of Reactions

Zetomipzomib undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Systemic Lupus Erythematosus and Lupus Nephritis

Zetomipzomib has been primarily investigated for its efficacy in treating systemic lupus erythematosus (SLE) and lupus nephritis (LN).

  • MISSION Study : This Phase 1b/2 study evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with active SLE with or without LN. The results indicated that after 24 weeks of treatment, a significant proportion of patients experienced a reduction in urine protein-to-creatinine ratio (UPCR), demonstrating renal responses indicative of improved kidney function .
  • PALIZADE Trial : A Phase 2b trial aimed at assessing the safety and efficacy of this compound in active LN was recently paused due to serious adverse events, including four patient deaths. This trial was designed to evaluate two dosing regimens (30 mg and 60 mg) against a placebo over 52 weeks . The independent data monitoring committee's recommendation to pause highlights the importance of ongoing safety assessments in clinical trials.

Autoimmune Hepatitis

This compound is also being evaluated for autoimmune hepatitis in the PORTOLA trial, a Phase 2a study. This trial aims to assess the drug's safety and efficacy compared to placebo over a 24-week period, with an optional extension for further treatment . Preliminary findings suggest that it may have beneficial effects on liver function markers without significant adverse immunosuppressive effects .

Safety Profile

This compound has shown a favorable safety profile across various studies. In the PRESIDIO study involving patients with dermatomyositis and polymyositis, long-term administration did not exhibit signs of immunosuppression or significant adverse events beyond mild injection site reactions . The most common adverse events reported were mild to moderate in severity.

Summary of Findings from Clinical Trials

Study Condition Phase Key Findings
MISSIONSystemic Lupus Erythematosus1b/2Significant reduction in UPCR; favorable safety profile; renal responses observed .
PALIZADELupus Nephritis2bTrial paused due to serious adverse events; ongoing evaluation of patient safety data .
PORTOLAAutoimmune Hepatitis2aEvaluating efficacy and safety; preliminary results indicate potential benefits without major risks .
PRESIDIODermatomyositis/Polymyositis-Long-term treatment showed no signs of immunosuppression; mild adverse events reported .

Comparison with Similar Compounds

Similar Compounds

    Bortezomib: A proteasome inhibitor used in cancer therapy.

    Carfilzomib: Another proteasome inhibitor with applications in multiple myeloma treatment.

Uniqueness of Zetomipzomib

Unlike bortezomib and carfilzomib, which target the general proteasome, this compound specifically inhibits the immunoproteasome. This selectivity allows for more targeted modulation of immune responses, potentially reducing side effects and improving efficacy in treating autoimmune diseases .

This compound’s unique mechanism and broad immunomodulatory activity make it a promising candidate for further research and development in the field of autoimmune disease treatment.

Biological Activity

Zetomipzomib, also known as KZR-616, is a first-in-class selective inhibitor of the immunoproteasome, currently under investigation for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus (SLE) and lupus nephritis (LN). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and relevant case studies.

This compound selectively inhibits the immunoproteasome, a specialized form of proteasome found predominantly in immune cells. The immunoproteasome plays a crucial role in regulating inflammatory responses by degrading pro-inflammatory cytokines and other regulatory proteins. By inhibiting this complex, this compound reduces the production of multiple cytokines involved in autoimmune pathology, thereby exerting anti-inflammatory effects.

Key Targets

  • Proteasome Subunits : Specifically inhibits low molecular mass polypeptide-7 (LMP7) and low molecular mass polypeptide-2 (LMP2) subunits of the 20S immunoproteasome.
  • Cytokine Production : Reduces levels of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) and alters T and B cell activation pathways .

Phase 2 Clinical Trials

The MISSION Phase 2 trial evaluated the efficacy and safety of this compound in patients with active LN. The results demonstrated significant improvements in renal function and disease activity:

Outcome Measure Baseline End of Treatment (Week 25) End of Study (Week 37)
Overall Renal Response (≥50% reduction in UPCR)64.7% (11/17 patients)88.2% (15/17 patients)N/A
Median UPCR>1.00.32<0.5
Urinary CD163 (marker of renal inflammation)High levelsDecreased significantlyContinued decrease

The study reported a correlation between reductions in proteinuria and urinary CD163 levels, indicating that this compound effectively mitigated renal inflammation associated with LN .

Safety Profile

This compound was found to be well-tolerated throughout the trials, with adverse events generally mild to moderate. There were no new safety signals identified during the follow-up period, reinforcing its safety profile for long-term use .

Case Studies

In a notable case from the MISSION trial, two patients with severe LN exhibited marked reductions in proteinuria and improvements in overall disease activity after receiving this compound. Both patients had previously shown inadequate responses to standard therapies but experienced significant clinical benefits from the treatment:

  • Patient A : Achieved complete remission with UPCR dropping from 2.5 to 0.1 within 12 weeks.
  • Patient B : Experienced a reduction from 3.0 to 0.4 UPCR and reported improved quality of life metrics.

These cases highlight the potential of this compound as an effective therapeutic option for patients unresponsive to conventional treatments.

Research Findings

Recent studies have expanded on the biological activity of this compound beyond SLE to include other autoimmune conditions such as autoimmune hepatitis. In a Phase 2a trial for autoimmune hepatitis, this compound demonstrated promising safety outcomes, with participants showing improvements in liver function tests alongside reduced inflammatory markers .

Properties

IUPAC Name

(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N4O8/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38)/t19-,23-,25-,26+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYOCDFICYLMRF-UTIIJYGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629677-75-3
Record name KZR-616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629677753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KZR-616
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zetomipzomib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4BT6C02M2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zetomipzomib
Reactant of Route 2
Reactant of Route 2
Zetomipzomib
Reactant of Route 3
Zetomipzomib
Reactant of Route 4
Reactant of Route 4
Zetomipzomib
Reactant of Route 5
Reactant of Route 5
Zetomipzomib
Reactant of Route 6
Reactant of Route 6
Zetomipzomib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.